(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine
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Overview
Description
(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine is an organic compound that features a dioxin ring fused with a benzene ring and an ethanamine side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusing with Benzene Ring: The dioxin ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of Ethanamine Side Chain:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imines or oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine: Similar compounds might include other dioxin derivatives or benzene-fused heterocycles.
This compound: These compounds might share similar synthetic routes and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a dioxin ring with a benzene ring and an ethanamine side chain. This unique structure could confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13NO2/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10H,6,11H2,1H3/t7-,10?/m1/s1 |
InChI Key |
AANTWDPFFAREMQ-PVSHWOEXSA-N |
Isomeric SMILES |
C[C@H](C1COC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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